4-chloro-5,8-diethoxy-3-nitroquinoline
Description
Properties
CAS No. |
1974685-21-6 |
|---|---|
Molecular Formula |
C13H13ClN2O4 |
Molecular Weight |
296.70 g/mol |
IUPAC Name |
4-chloro-5,8-diethoxy-3-nitroquinoline |
InChI |
InChI=1S/C13H13ClN2O4/c1-3-19-9-5-6-10(20-4-2)13-11(9)12(14)8(7-15-13)16(17)18/h5-7H,3-4H2,1-2H3 |
InChI Key |
PFCYZTVQOYUDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)OCC)N=CC(=C2Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration as a Key Step in Quinoline Functionalization
Nitration is a critical transformation for introducing nitro groups into aromatic systems. In the context of quinoline derivatives, nitration regioselectivity is heavily influenced by existing substituents. For example, nitration of 4-chloroquinoline (9 ) with concentrated nitric acid and sulfuric acid at 0°C yields 4-chloro-8-nitroquinoline (7 ) in 62% yield. This reaction demonstrates the directing effects of the chloro group, which positions the nitro group at the 8-position (para to chlorine). However, achieving nitration at the 3-position—as required for the target compound—demands alternative strategies.
Optimized Reaction Conditions for Nitro Group Placement
Directed Nitration at Position 3
Positioning the nitro group at the 3-position necessitates overcoming the inherent directing effects of the chloro and ethoxy groups. A plausible approach involves temporary protection of the ethoxy groups during nitration. For example, acetylating the ethoxy groups to form acetates could deactivate their electron-donating effects, allowing nitration to occur at the less hindered 3-position. Subsequent deprotection would restore the ethoxy functionalities.
This strategy is supported by the synthesis of methyl 4-hydroxy-8-methoxy-2-(methylthio)quinoline-3-carboxylate (4d ), where methoxy groups remain intact during nitration and reduction steps.
Stepwise Synthesis Proposal
Route 1: Chlorination Followed by Alkoxylation and Nitration
-
Starting Material : 5,8-Dihydroxyquinoline.
-
Ethoxylation : Treat with ethyl bromide and potassium carbonate in DMF to yield 5,8-diethoxyquinoline.
-
Chlorination : React with phosphorus oxychloride (POCl3) at reflux to introduce chlorine at position 4.
-
Nitration : Use fuming nitric acid and sulfuric acid at 0°C to introduce nitro at position 3.
Key Considerations :
Route 2: Nitration Prior to Alkoxylation
-
Starting Material : 3-Nitroquinoline.
-
Chlorination : Use POCl3 to introduce chlorine at position 4.
-
Alkoxylation : Substitute hydrogen at positions 5 and 8 via Ullmann coupling with sodium ethoxide and copper catalyst.
Challenges :
-
Nitro groups deactivate the ring, complicating alkoxylation.
-
High temperatures (>150°C) and prolonged reaction times may degrade intermediates.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| 1 | Ethoxy groups stabilize intermediates | Risk of over-nitration | 40–60% |
| 2 | Direct nitro placement | Harsh alkoxylation conditions | 20–35% |
Mechanistic Insights and Byproduct Formation
Competing Reactions in Nitration
The electron-donating ethoxy groups at positions 5 and 8 activate the quinoline ring, favoring nitration at ortho/para positions. Without protective groups, this leads to byproducts like 4-chloro-5,8-diethoxy-6-nitroquinoline. To suppress this, low-temperature nitration (-10°C) and dilute nitric acid concentrations are recommended.
Scalability and Industrial Relevance
Catalytic Methods for Large-Scale Production
Palladium-catalyzed cross-coupling reactions, as seen in the synthesis of diarylamides (2a–m ), offer scalable alternatives for introducing ethoxy groups. However, catalyst costs and purification challenges may limit industrial adoption.
Spectroscopic Characterization
NMR and IR Data for Intermediate Validation
-
4-Chloro-8-nitroquinoline (7 ) : 1H NMR (DMSO-d6) δ 8.97 (d, J=4.7 Hz, 1H), 8.48 (d, J=8.5 Hz, 1H).
-
Methyl 4-hydroxy-2-(methylthio)-6-nitroquinoline-3-carboxylate (4m ) : 1H NMR (CDCl3) δ 13.36 (s, 1H), 9.10 (s, 1H).
"The strategic placement of substituents in polyfunctional quinolines remains a cornerstone of medicinal chemistry, enabling tailored biological activity." — Adapted from .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5,8-diethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-chloro-5,8-diethoxy-3-aminoquinoline.
Substitution: 4-amino-5,8-diethoxy-3-nitroquinoline or 4-thio-5,8-diethoxy-3-nitroquinoline.
Oxidation: 4-chloro-5,8-dialdehyde-3-nitroquinoline or 4-chloro-5,8-dicarboxylic acid-3-nitroquinoline.
Scientific Research Applications
4-chloro-5,8-diethoxy-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study the interaction of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-5,8-diethoxy-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism in anticancer applications.
Comparison with Similar Compounds
Structural and Substituent Analysis
Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Ethoxy groups (OEt) in the target compound may improve organic solvent solubility compared to methoxy (OMe) or methyl (Me) groups in analogs .
- Reactivity : The nitro group at position 3 increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions compared to ester- or methyl-substituted derivatives.
- Stability: Intramolecular interactions (e.g., C–H⋯Cl) observed in 4-chloro-6,7-dimethoxyquinoline suggest similar stabilization may occur in the target compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-chloro-5,8-diethoxy-3-nitroquinoline?
A three-step approach is commonly employed:
- Cyclization : Start with a substituted aniline derivative to form the quinoline core.
- Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Chlorination : Use POCl₃ or SOCl₂ to substitute the hydroxyl group with chlorine at the 4-position .
- Ethoxy Group Introduction : Methoxy analogs (e.g., in ) suggest ethoxy groups can be installed via nucleophilic substitution or alkylation of hydroxyl precursors .
Q. How do the ethoxy substituents at positions 5 and 8 influence the compound's electronic properties?
Ethoxy groups are electron-donating, increasing electron density on the quinoline ring. This affects:
- Nitration Reactivity : Directs nitro group placement (e.g., para/ortho to ethoxy groups).
- Solubility : Ethoxy groups enhance lipophilicity compared to methoxy analogs, as seen in studies on methoxy-substituted quinolines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons near ethoxy groups show distinct splitting).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Substituent Variation : Replace ethoxy with smaller (methoxy) or bulkier (isopropoxy) groups to assess steric effects on target binding (e.g., tyrosine kinase inhibition in ) .
- Nitro Group Reduction : Convert the nitro group to NH₂ and compare activity profiles, as nitro-to-amine transformations are critical in prodrug activation .
- Molecular Docking : Use crystallographic data from quinoline-enzyme complexes (e.g., ) to predict binding modes .
Q. How to resolve contradictions in cytotoxicity data between analogs with similar substituents?
- Comparative Assays : Test analogs under identical conditions (e.g., found chlorine and methoxy positioning drastically alters activity).
- Metabolic Stability Screening : Assess if ethoxy groups improve resistance to cytochrome P450 oxidation compared to methoxy .
- Crystallographic Analysis : Determine if structural variations (e.g., diethoxy vs. dimethoxy) induce conformational changes in target enzymes .
Q. What strategies improve solubility without compromising target affinity?
- Prodrug Design : Introduce phosphate or PEG-ylated groups at the ethoxy positions, which hydrolyze in vivo .
- Salt Formation : Use HCl or sodium salts of the carboxylate derivative (e.g., as in ) to enhance aqueous solubility .
- Co-crystallization Studies : Identify solvent interactions using X-ray diffraction (e.g., ’s analysis of hydrogen-bonding networks) .
Methodological Considerations
Q. How to troubleshoot low yields during chlorination?
- Catalyst Optimization : Replace POCl₃ with PCl₅ or add catalytic DMAP to enhance reactivity.
- Solvent Screening : Use anhydrous DMF or toluene to minimize side reactions .
- Reaction Monitoring : Employ TLC or in-situ IR to track chlorine incorporation .
Q. What computational tools predict the impact of ethoxy groups on pharmacokinetics?
- QSAR Models : Use software like Schrödinger or MOE to correlate substituent properties (e.g., logP, polar surface area) with absorption data.
- MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
